

An In-depth Technical Guide to the Physical Properties of Cholesteryl Oleyl Carbonate

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Compound of Interest

Compound Name: Cholesteryl oleyl carbonate

Cat. No.: B092303

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Cholesteryl oleyl carbonate (COC) is a cholesterol ester recognized for its unique liquid crystalline properties, which makes it a valuable component in various applications, including thermochromic devices and cosmetic formulations.^{[1][2]} This guide provides a comprehensive overview of its core physical properties, experimental protocols for its synthesis and characterization, and a visual representation of its production workflow.

Core Physical and Chemical Properties

Cholesteryl oleyl carbonate is an organic compound with the chemical formula $C_{46}H_{80}O_3$.^[1] It is a carbonate ester of cholesterol and oleyl alcohol.^[1] The presence of the rigid cholesterol core and the flexible oleyl chain imparts its characteristic liquid crystalline behavior.^[3]

Table 1: Physical and Chemical Properties of **Cholesteryl Oleyl Carbonate**

Property	Value	References
Molecular Weight	681.13 g/mol	[1][4]
CAS Number	17110-51-9	[4][5]
Molecular Formula	C46H80O3	[1][4]
Melting Point	Approximately 20 °C	[1][6][7][8]
Boiling Point	712.8 °C at 760 mmHg (estimated)	[6]
Flash Point	> 230 °F (> 112 °C)	[6][8]
Appearance	Transparent liquid or soft crystalline material; off-white to pale yellow waxy crystalline mass	[1][9]
Optical Activity	$[\alpha]_{27/D}^{-23^{\circ}}$ (c=2, CHCl ₃)	[7][9]

Thermotropic Liquid Crystal Behavior

Cholesteryl oleyl carbonate is a thermotropic liquid crystal, meaning its phase transitions are dependent on temperature.[5] It exhibits a cholesteric liquid crystal phase with a helical structure.[1] This helical arrangement is responsible for the material's ability to selectively reflect light of specific wavelengths, leading to its characteristic color play with temperature changes.[2]

The phase transitions of COC are critical for its applications. Differential scanning calorimetry (DSC) is a key technique used to characterize these transitions.[5] The reported phase transition temperatures can vary slightly between sources, which may be attributed to impurities.[5]

Table 2: Phase Transition Temperatures of **Cholesteryl Oleyl Carbonate**

Transition	Temperature (°C) - Heating	Temperature (°C) - Cooling	Enthalpy (J/g)	Reference
Smectic → Cholesteric	18.3	15.8 (Cholesteric → Smectic)	-	[5]
Cholesteric → Isotropic	37.5	35.1 (Isotropic → Cholesteric)	-	[5]
Cholesteric → Smectic	34.5	-	2.1	[5]
Smectic → Isotropic	40.2	-	3.8	[5]

Deviations of more than 0.5°C in transition temperatures can indicate impurities exceeding 1%.
[5]

Experimental Protocols

Synthesis of **Cholesteryl Oleyl Carbonate**

A common method for the synthesis of **cholesteryl oleyl carbonate** is the esterification of cholesterol with oleyl alcohol using a carbonylating agent, such as cholesteryl chloroformate in the presence of a base to neutralize the HCl byproduct.[5]

- Reactants:
 - Cholesteryl chloroformate (1.0 molar equivalent)
 - Oleyl alcohol (1.2 molar equivalents)
 - Pyridine (1.5 equivalents) as a catalyst and HCl scavenger[5]
- Solvent: Anhydrous benzene[5]
- Procedure:

- Dissolve cholesteryl chloroformate and oleyl alcohol in anhydrous benzene in a reaction vessel.
- Cool the mixture to 0°C using an ice bath.[5]
- Slowly add pyridine to the reaction mixture.
- Allow the reaction to proceed for 24 hours under a nitrogen atmosphere.[5]
- After the reaction is complete, the crude product is purified.

Purification

High-purity **cholesteryl oleyl carbonate** is crucial for its applications, especially in liquid crystal displays.[5] Silica gel chromatography is an effective method for purification.

- Stationary Phase: Silica gel (230–400 mesh)
- Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting with 9:1 hexane:ethyl acetate)[5]
- Procedure:
 - The crude product is loaded onto a silica gel column.
 - The column is eluted with the mobile phase, gradually increasing the polarity.
 - Fractions are collected and analyzed for purity, for instance by using thin-layer chromatography (TLC).[5]
 - Fractions containing pure **cholesteryl oleyl carbonate** are combined and the solvent is evaporated.

Characterization

Several analytical techniques are employed to confirm the identity and purity of the synthesized **cholesteryl oleyl carbonate**.

- Thin-Layer Chromatography (TLC): Used for rapid purity assessment during synthesis and purification.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the formation of the ester bond and the overall molecular structure.
 - ^1H NMR (CDCl_3): δ 5.35 (m, 1H, cholesterol C6-H), 4.75 (m, 2H, carbonate OCH_2), 2.30 (t, 2H, oleyl COO).[5]
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
 - IR (KBr): 1745 cm^{-1} ($\text{C}=\text{O}$ stretch), 1250 cm^{-1} ($\text{C}-\text{O}-\text{C}$ asymmetric).[5]
- Mass Spectrometry (MS): Validates the molecular weight of the compound (681.1 g/mol).[5]
- Differential Scanning Calorimetry (DSC): Determines the phase transition temperatures and associated enthalpy changes.[5][10]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **cholesteryl oleyl carbonate**.



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Caption: Synthesis and purification workflow for **cholesteryl oleyl carbonate**.

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